molecular formula C19H26N4O B2688638 Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]- CAS No. 303187-76-0

Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]-

Cat. No.: B2688638
CAS No.: 303187-76-0
M. Wt: 326.444
InChI Key: CEZHZTKRMCCVSP-UHFFFAOYSA-N
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Description

Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]- is a complex organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of a pyridine ring substituted with an amine group at the second position, and a piperazine ring attached to a methoxyphenyl group. It is of significant interest in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with a suitable alkylating agent to introduce the piperazine moiety. This is followed by the attachment of the methoxyphenyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through crystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]- involves its interaction with specific molecular targets. It is known to bind to receptors in the central nervous system, modulating neurotransmitter release and uptake. This interaction can influence various signaling pathways, leading to its potential therapeutic effects in neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridin-2-amine, N-[2-[4-(3-methoxyphenyl)-1-piperazinyl]-1-methylethyl]- is unique due to its complex structure, which combines the pharmacophoric elements of pyridine, piperazine, and methoxyphenyl groups. This combination enhances its potential biological activity and makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[1-[4-(3-methoxyphenyl)piperazin-1-yl]propan-2-yl]pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-16(21-19-8-3-4-9-20-19)15-22-10-12-23(13-11-22)17-6-5-7-18(14-17)24-2/h3-9,14,16H,10-13,15H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZHZTKRMCCVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C2=CC(=CC=C2)OC)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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